molecular formula C12H11N3OS B162986 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone CAS No. 64419-92-7

5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone

Cat. No.: B162986
CAS No.: 64419-92-7
M. Wt: 245.3 g/mol
InChI Key: MPLRRPKKFHUEEL-UHFFFAOYSA-N
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Description

Cell-permeable N-demethylated thiohydantoin analog of Necrostatin-1 (Nec-1) without antinecroptotic properties;  serves as an inactive control.
Necrostatin-1 Inactive Control (Nec-1i) is a demethylated variant of necrostatin-1 (Nec-1; ), a RIP1 kinase inhibitor. While both Nec-1 and Nec-1i inhibit the immune regulator indoleamine 2,3-dioxygenase, Nec1i is ~ 100-fold less effective than Nec-1 in inhibiting RIP1 kinase in vitro and 10-fold less potent than Nec-1 in a mouse necroptosis assay. However, equally high doses of Nec-1 and Nec-1i are reported to inhibit TNF-induced systemic inflammatory response syndrome in vivo. Nec-1i is often used as an inactive control in studies using Nec-1 to exclude nonspecific off-target effects.

Mechanism of Action

Target of Action

Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis . Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .

Mode of Action

Nec-1i, similar to Nec-1, acts via allosteric blockade of RIP1 kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . Nec-1i is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro .

Biochemical Pathways

The primary biochemical pathway affected by Nec-1i is the necroptosis signaling pathway . Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases . Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death .

Result of Action

Nec-1i exhibits antioxidant activity in DPPH radical scavenging assay . In the cupric ion-reducing capacity assay, Nec-1i showed stronger antioxidant capacity than Nec-1 . These results suggest that Nec-1i may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition .

Action Environment

The action, efficacy, and stability of Nec-1i can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of Nec-1i . .

Properties

IUPAC Name

5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLRRPKKFHUEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418692
Record name Nec-1i
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64419-92-7
Record name Nec-1i
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of L-tryptophan methyl ester hydrochloride (0.257 mg, 0.001 mol.) in dichloromethane (10 mL) was added DMAP (5.0 mg), diisopropylethylamine (10 eq.) and then trimethylsilylisothiocyanate (1.3 gm, 0.01 mol.). The reaction mixture was stirred at room temperature for 24 hr, and then concentrated. The residue obtained was dissolved in AcOH (10 mL) and refluxed for 6 h. The reaction mixture was concentrated and dried under vacuum. The solid obtained was suspended in EtOAc, filtered, washed with EtOAc, and dried under vacuum to give 893-18 (230 mg, 94%): mp 206-210° C., 1H NMR (500 MHz, DMSO-d6): 3.00—yield 34%, 1H NMR (500 MHz, CDCl3): 3.24-3.33 (m, 2H), 4.23-4.26 (m, 1H), 7.01 (dd, J=8.0 and 7.0 Hz, 1H), 7.09 (dd, J=8.0 and 7.0 Hz, 1H), 7.23 (d, J=2.0 Hz, 1H), 7.37 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 8.50 (s, 2H), 11.08 (s, 1H).
Quantity
0.257 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Reactant of Route 2
Reactant of Route 2
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Reactant of Route 3
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Reactant of Route 4
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone
Reactant of Route 6
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone

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